molecular formula C6H10ClN5O B2355357 2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide CAS No. 1863254-02-7

2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide

Cat. No. B2355357
CAS RN: 1863254-02-7
M. Wt: 203.63
InChI Key: DWDNABNRSKJGRJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide is a chemical compound that belongs to the class of tetrazoles . Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches to tetrazole derivatives involve the use of (1) triethyl orthoformate and sodium azide, (2) alcohols and aldehydes, and (3) isocyanides .


Molecular Structure Analysis

The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole; the first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .

Mechanism of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Safety and Hazards

Tetrazoles are extremely explosive even at low temperatures . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . It involves exothermic reactions with reducing agents .

Future Directions

Scientists and researchers are currently interested in the astonishing chemistry of tetrazoles due to their diverse biological applications, predominantly in the area of material and medicinal chemistry . The current progress in the design of new energetic materials is largely associated with synthetic studies of tetrazole and its derivatives .

properties

IUPAC Name

2-chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN5O/c1-5(7)6(13)8-2-3-12-10-4-9-11-12/h4-5H,2-3H2,1H3,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDNABNRSKJGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1N=CN=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide

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